3-Chloro-6-cyclopropylpyridazine
Overview
Description
3-Chloro-6-cyclopropylpyridazine is a heterocyclic compound that contains a pyridazine ring substituted with a chlorine atom at the third position and a cyclopropyl group at the sixth position. Pyridazine derivatives are known for their wide range of biological activities and are used in various fields such as pharmaceuticals, agrochemicals, and materials science .
Mechanism of Action
Target of Action
It is known that pyridazine derivatives, to which this compound belongs, have a broad spectrum of pharmacological activities . They have been found to inhibit calcium ion influx, which is required for the activation of platelet aggregation .
Mode of Action
It is known that pyridazine derivatives interact with their targets by inhibiting calcium ion influx . This interaction results in changes in cellular processes, particularly those involving calcium-dependent signaling pathways.
Pharmacokinetics
The physicochemical properties of the compound, such as its predicted boiling point and density , suggest that it may have good bioavailability.
Result of Action
Based on the known effects of pyridazine derivatives, it can be inferred that the compound may have a wide range of pharmacological activities, including antimicrobial, antitubercular, analgesic, anti-inflammatory, antidiabetic, antihypertensive, anticancer, and antifungal properties .
Action Environment
For instance, the compound is recommended to be stored under inert gas (nitrogen or Argon) at 2-8°C , suggesting that these conditions may be optimal for maintaining its stability and efficacy.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method for synthesizing 3-Chloro-6-cyclopropylpyridazine involves the reaction of 3,6-dichloropyridazine with cyclopropylamine. The reaction typically takes place in an organic solvent such as acetonitrile, under reflux conditions . The reaction mixture is then purified using column chromatography to obtain the desired product.
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be scaled up by optimizing reaction conditions such as temperature, solvent, and reaction time. Continuous flow reactors and automated systems can be employed to enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
Types of Reactions
3-Chloro-6-cyclopropylpyridazine undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom at the third position can be replaced by nucleophiles such as amines, thiols, and alkoxides.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding N-oxides or reduction to form dihydropyridazine derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide, sodium ethoxide, and primary amines are commonly used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed under anhydrous conditions.
Major Products Formed
Nucleophilic Substitution: Substituted pyridazine derivatives with various functional groups.
Oxidation: Pyridazine N-oxides.
Reduction: Dihydropyridazine derivatives.
Scientific Research Applications
3-Chloro-6-cyclopropylpyridazine has several scientific research applications:
Comparison with Similar Compounds
3-Chloro-6-cyclopropylpyridazine can be compared with other pyridazine derivatives such as:
3,6-Dichloropyridazine: Lacks the cyclopropyl group, making it less sterically hindered and potentially less selective in its biological activity.
3-Amino-6-chloropyridazine: Contains an amino group instead of a cyclopropyl group, which can significantly alter its reactivity and biological properties.
6-Phenyl-3(2H)-pyridazinone: Substituted with a phenyl group, leading to different pharmacological activities and applications.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Biological Activity
3-Chloro-6-cyclopropylpyridazine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by relevant case studies and research findings.
Chemical Structure and Properties
This compound features a pyridazine ring substituted with a chlorine atom and a cyclopropyl group. This unique structure contributes to its distinct steric and electronic properties, which are crucial for its biological activity.
Antimicrobial Activity
Research indicates that this compound exhibits notable antimicrobial properties. It has been evaluated for its effectiveness against various pathogens, including bacteria and fungi. In vitro studies have demonstrated its ability to inhibit the growth of certain strains, suggesting potential applications in treating infectious diseases.
Anticancer Properties
The compound has shown promise in cancer research, particularly through its interaction with specific molecular targets involved in tumorigenesis. For instance, it has been identified as an inhibitor of dihydroorotate dehydrogenase (DHODH), an enzyme critical for pyrimidine synthesis in rapidly dividing cells. This inhibition can lead to reduced proliferation of cancer cells .
The mechanism by which this compound exerts its biological effects involves binding to specific enzymes or receptors, thereby modulating their activity. For example, studies have shown that it interacts with Leishmania trypanothione reductase, an enzyme vital for the survival of the Leishmania parasite, indicating its potential as an antileishmanial agent.
Inhibition Studies
A study focused on the structure-activity relationship (SAR) of pyridazine derivatives highlighted that modifications to the cyclopropyl group can significantly enhance biological activity. The IC50 values for various derivatives were reported, showing that certain substitutions led to improved potency against specific targets .
Compound | Target | IC50 Value (μM) |
---|---|---|
This compound | DHODH | 0.5 |
Ethyl this compound-4-carboxylate | Leishmania trypanothione reductase | 0.2 |
These findings underscore the importance of structural modifications in optimizing therapeutic efficacy.
Case Study: Antileishmanial Activity
In a recent study, ethyl this compound-4-carboxylate was evaluated for its antileishmanial activity. The compound demonstrated significant inhibition of Leishmania growth in vitro, with molecular docking studies revealing strong binding affinity to the target enzyme. This highlights the potential of pyridazine derivatives in developing new treatments for leishmaniasis.
Pharmacokinetics and Safety Profile
The pharmacokinetic properties of this compound have been assessed through various studies. It is essential to understand its absorption, distribution, metabolism, and excretion (ADME) characteristics to predict its behavior in biological systems. Early results suggest favorable pharmacokinetic profiles that warrant further investigation into its safety and efficacy in clinical settings.
Properties
IUPAC Name |
3-chloro-6-cyclopropylpyridazine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7ClN2/c8-7-4-3-6(9-10-7)5-1-2-5/h3-5H,1-2H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ACJSHZDZIPOAFQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NN=C(C=C2)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7ClN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90680476 | |
Record name | 3-Chloro-6-cyclopropylpyridazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90680476 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.60 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1046816-38-9 | |
Record name | 3-Chloro-6-cyclopropylpyridazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90680476 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-chloro-6-cyclopropylpyridazine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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